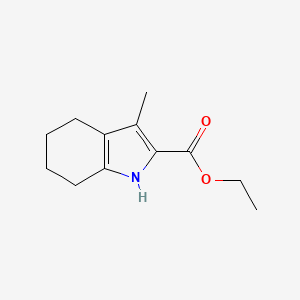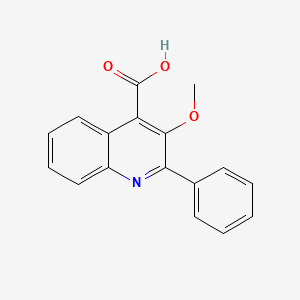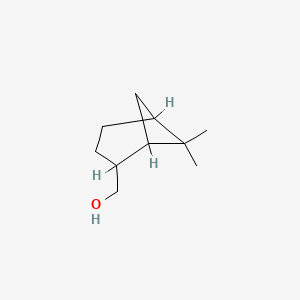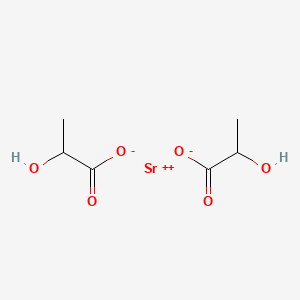
Strontium lactate
Vue d'ensemble
Description
Strontium lactate is a chemical compound formed by the combination of strontium and lactic acid, with the chemical formula C₆H₁₀O₆Sr . This compound is stable and non-radioactive, appearing as a white powder that is soluble in water . This compound is primarily used as a dietary supplement to support bone health and treat conditions such as osteoporosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium lactate can be synthesized by neutralizing moderately dilute lactic acid with strontium carbonate or strontium hydroxide . The reaction typically involves the following steps:
Neutralization: Lactic acid is neutralized with strontium carbonate or strontium hydroxide.
Evaporation: The resulting solution is evaporated to dryness using moderate heat.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Mixing: Lactic acid is mixed with strontium carbonate or strontium hydroxide in large reactors.
Neutralization: The mixture is allowed to react, forming this compound.
Evaporation and Drying: The solution is then evaporated and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Strontium lactate primarily undergoes substitution reactions due to the presence of the lactate ion. It can also participate in complexation reactions with various anions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with other metal ions, leading to the formation of different strontium salts.
Complexation Reactions: It can form complexes with anions such as carbonate, phosphate, and citrate.
Major Products:
Strontium Carbonate: Formed when this compound reacts with carbonate ions.
Strontium Phosphate: Formed when this compound reacts with phosphate ions.
Applications De Recherche Scientifique
Strontium lactate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor for the synthesis of other strontium compounds.
- Employed in the study of complexation reactions and ion exchange processes .
Biology and Medicine:
Bone Health: this compound is used as a dietary supplement to support bone health and treat osteoporosis.
Biomaterials: Incorporated into biomaterials for bone repair and regeneration.
Industry:
Bone Repair Scaffolds: Used in the production of three-dimensional bioprinted bone repair scaffolds.
Pharmaceuticals: Utilized in the formulation of supplements and medications for bone health.
Mécanisme D'action
Strontium lactate exerts its effects primarily through its interaction with bone tissue. The mechanism involves:
Promotion of Osteoblast Function: Strontium ions stimulate the proliferation and activity of osteoblasts, which are responsible for bone formation.
Inhibition of Osteoclast Function: Strontium ions inhibit the activity of osteoclasts, which are responsible for bone resorption.
Molecular Targets: Strontium ions can bind to hydroxyapatite, the main component of bone mineral, and interact with calcium-binding proteins.
Comparaison Avec Des Composés Similaires
Strontium lactate can be compared with other strontium compounds such as strontium ranelate, strontium chloride, and strontium citrate.
Strontium Ranelate:
Similarities: Both compounds are used to treat osteoporosis and support bone health.
Strontium Chloride:
Similarities: Both compounds contain strontium ions and can be used in bone health applications.
Differences: Strontium chloride is more commonly used in industrial applications and as a precursor for other strontium compounds.
Strontium Citrate:
Similarities: Both compounds are used as dietary supplements for bone health.
Differences: Strontium citrate has a different anion (citrate) and may have different bioavailability and absorption properties.
Propriétés
IUPAC Name |
strontium;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Sr/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUZKVDGQHXAFK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29870-99-3 | |
| Record name | Strontium lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029870993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC1ZYY6LNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does strontium interact with bone tissue?
A1: Strontium exhibits similar behavior to calcium in biological systems. Research suggests that strontium can substitute for calcium in hydroxyapatite, the primary mineral component of bone. [, ] This substitution is thought to contribute to its effects on bone metabolism. []
Q2: What were the early observations regarding strontium's effects on bone?
A2: Early research in the 1950s indicated that strontium lactate could potentially improve calcium deposition in bone. [] A small study by McCaslin in 1959 suggested that this compound administration in osteoporosis patients was associated with reduced bone pain and improvements in X-ray images of demineralization. []
Q3: How does strontium compare to calcium in terms of absorption and excretion?
A3: While both elements share common transport pathways, studies using radioactive isotopes indicate that strontium is absorbed less efficiently than calcium in the intestines. [] This difference may be attributed, in part, to the smaller atomic size of calcium. [] Conversely, strontium exhibits a higher renal clearance rate compared to calcium, potentially due to differences in tubular reabsorption related to their atomic sizes. []
Q4: Can strontium be transferred from mother to offspring?
A4: Research using radioactive isotopes in mice suggests that both calcium and strontium, once fixed in the maternal skeleton, can be mobilized and transferred to the fetus during the final stages of pregnancy. [] Additionally, strontium administered to lactating mice and cows was found to be excreted in their milk, indicating a potential route of transfer to offspring during breastfeeding. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-{5-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B1616352.png)


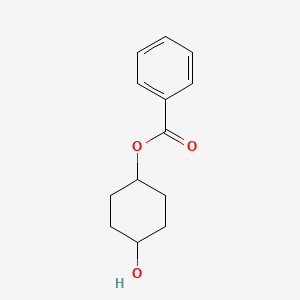
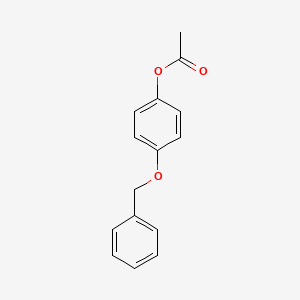
![2-(5-Bicyclo[2.2.1]hept-2-enyl)propan-2-ol](/img/structure/B1616361.png)
![benzyl N-[5-amino-1-[[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-benzylsulfanyl-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1616362.png)

